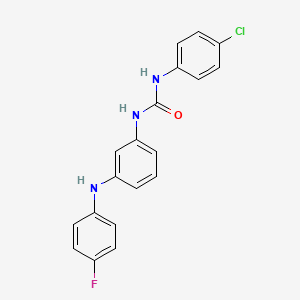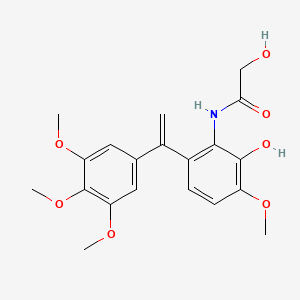
Microtubule inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microtubule inhibitor 2 is a compound that interferes with the function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in cell division, intracellular transport, and maintaining cell shape. By inhibiting microtubule dynamics, this compound can disrupt these processes, making it a valuable tool in scientific research and a potential therapeutic agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 2 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and functional groups. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may introduce hydroxyl groups, while substitution reactions can replace functional groups with different chemical entities .
Scientific Research Applications
Microtubule inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
Microtubule inhibitor 2 exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of microtubule dynamics. As a result, the compound can interfere with cell division, intracellular transport, and other microtubule-dependent processes. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression .
Comparison with Similar Compounds
Microtubule inhibitor 2 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vinblastine: Binds to tubulin and inhibits microtubule polymerization, disrupting mitotic spindle formation.
Colchicine: Binds to tubulin and prevents microtubule assembly, affecting cell division and intracellular transport.
This compound is unique in its specific binding site and mechanism of action, which may offer advantages in overcoming drug resistance and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C20H23NO7 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23) |
InChI Key |
JEOLEZUCXVAHPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
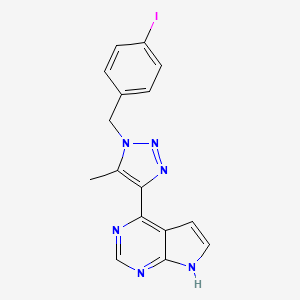
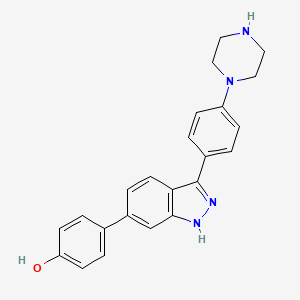
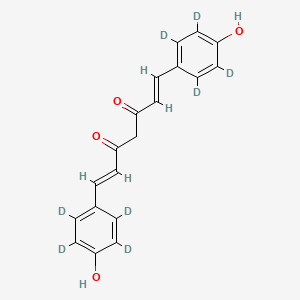


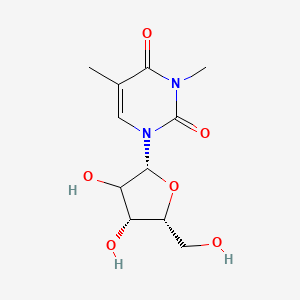
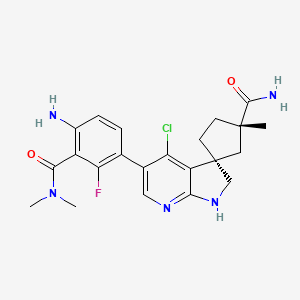
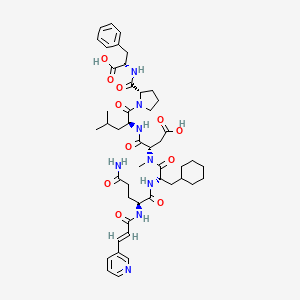

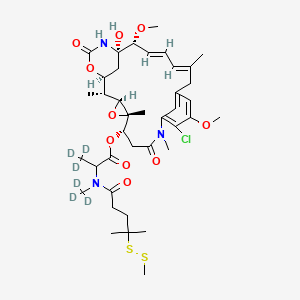

![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
